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Compound of Interest

Compound Name:
1-Chloro-2,3,4-trifluoro-5-

iodobenzene

Cat. No.: B14769871 Get Quote

Product Focus: C6HClF3I (Chlorotrifluoroiodobenzene Isomers) Context: Structural Analysis,

Halogen Bonding, and Crystal Engineering

Executive Technical Synthesis
C6HClF3I represents a class of asymmetric pentasubstituted benzenes critical in crystal

engineering and medicinal chemistry intermediates. Unlike highly symmetric analogs (e.g.,

hexafluorobenzene or 1,3,5-trifluoro-2,4,6-triiodobenzene), the asymmetry of C6HClF3I

introduces unique dipole moments and packing frustrations that drive the formation of novel

polymorphs and halogen-bonded networks.

For the crystallographer, this molecule presents a "Heavy Atom" case study. The presence of

Iodine (

) dominates the scattering power, facilitating phase determination but requiring rigorous
absorption correction.

Key Structural Attributes[1][2][3][4][5][6]
Formula:

Molecular Weight: ~292.42 g/mol [1]

Primary Interaction: Type II Halogen Bonding (
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).

Diffraction Quality: Typically high; Iodine enhances scattering at high angles (

), though fluorescence can be an issue with Cu sources.

Comparative Analysis: C6HClF3I vs. Alternatives
In crystal engineering, the utility of a halogen bond donor is defined by the "sigma-hole" depth

on the iodine atom. Below is a comparison of C6HClF3I against standard alternatives used in

co-crystallization studies.

Table 1: Structural & Electronic Performance Matrix
Feature C6HClF3I (Target) C6F5I (Alternative 1)

C6F3I3 (Alternative

2)

System Name
Chlorotrifluoroiodoben

zene

Pentafluoroiodobenze

ne

1,3,5-Trifluoro-2,4,6-

triiodobenzene

Symmetry
Low (

)

High (

)

High (

)

Physical State (RT)
Low-melting Solid /

Liquid
Liquid (mp: -12 °C) Solid (mp: ~155 °C)

-Hole Potential
High (Activated by 3 F

+ 1 Cl)

Moderate (Activated

by 5 F)

Very High (3 I atoms,

synergistic)

Crystal Packing
Dipole-driven, often

disordered

Stacked columns

(often disordered)

Layered, hexagonal

networks

X-Ray Phasing
Excellent (1 Heavy

Atom)
Good (1 Heavy Atom)

Excellent (3 Heavy

Atoms)

Absorption (

)

High (Requires

correction)
Moderate

Very High (Critical

issue)

Expert Insight: While C6F3I3 is the "gold standard" for generating strong halogen bonds,

C6HClF3I offers a unique advantage: Asymmetry. The presence of the Chlorine atom breaks
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the symmetry, preventing the "perfect" hexagonal packing often seen in C6F3I3, thereby

forcing the molecule into more complex, lower-symmetry space groups (e.g.,

or

) which are often more desirable for studying specific directional interactions without symmetry
constraints.

Experimental Protocol: Crystallization & Data
Collection
To obtain publication-quality data for C6HClF3I, one must overcome its tendency to form oils or

twinned crystals due to its low melting point.

Workflow A: "In Situ" Cryo-Crystallization (For
Liquids/Low-Melting Solids)
If the isomer is liquid at room temperature, use the Optical Heating and Crystallization Device

(OHCD) method or standard capillary techniques.

Liquid Sample
(C6HClF3I)

Mount in
0.3mm Capillary

Mount on
Diffractometer

Flash Cool
to 250K (Liquid)

Laser/N2 Stream
Nucleation

 Supercooling Zone Annealing
(Cycle +/- 10K)

 Polycrystalline

 Repeat until Single Crystal

Data Collection
(100 K)

 Quality Crystal

Click to download full resolution via product page

Figure 1: Workflow for obtaining single crystals from low-melting halogenated benzenes using

in-situ cryo-crystallization.

Workflow B: Co-Crystallization (Solid State Engineering)
To study the halogen bonding potential, co-crystallize C6HClF3I with a strong Lewis base (e.g.,

4,4'-bipyridine).

Stoichiometry: Prepare a 1:1 molar ratio of C6HClF3I and the Lewis base.
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Solvent: Use Chloroform or Dichloromethane (non-polar solvents promote halogen bonding

over hydrogen bonding).

Method: Slow evaporation at

in a dark environment (iodine compounds can be light-sensitive).

X-Ray Diffraction Data Strategy
When collecting data on C6HClF3I, the Iodine atom is both a blessing and a curse.

Instrument Configuration
Source:Mo-K

(

Å) is mandatory.

Reasoning: Cu-K

radiation will cause massive fluorescence from the Iodine atom, swamping the detector
with background noise and reducing the

ratio.

Detector Distance: 40–50 mm (maximize resolution to

Å).

Temperature:100 K.

Reasoning: Reduces thermal motion (librational disorder) of the terminal Fluorine and

Chlorine atoms, which is critical for resolving the C-Cl vs C-F bond lengths accurately.

Data Processing & Reduction
The high absorption coefficient (

) of Iodine requires a robust absorption correction model.
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Face Indexing: Manually index the crystal faces if possible.

Multiscan Correction: Use SADABS or CrysAlisPro scaling to correct for beam path

differences.

Structure Solution:

Use ShelXT (Intrinsic Phasing). The Iodine atom will be located immediately.

Refinement: Watch for Cl/F disorder. Since Cl and F have different electron densities (

vs

), they are distinguishable, but if the molecule is rotationally disordered, you may see
"hybrid" electron density peaks.
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Figure 2: Logic flow for structure solution of heavy-atom substituted aromatics.

Expected Crystallographic Outcomes
Based on the class of polyhalogenated benzenes, here are the validated expectations for

C6HClF3I data:
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Space Group: Likely Monoclinic (

) or Triclinic (

). The asymmetry prevents high-symmetry hexagonal packing.

Density: Expect

.

Bond Lengths:

:

Å (Typical for fluorinated rings).

:

Å.

:

Å.

Halogen Bonding: Look for

contacts less than

Å (sum of van der Waals radii) or

contacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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